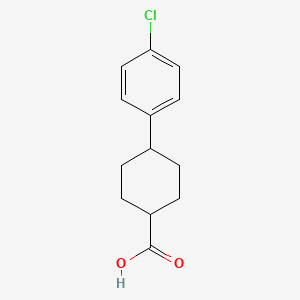

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXDIEYTMQYWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964358 | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-37-7, 49708-81-8 | |

| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Introduction

4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a white crystalline solid, is a pivotal molecule in modern synthetic and medicinal chemistry.[1] Its structural architecture, featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and biological significance, tailored for researchers, scientists, and professionals in drug development. The trans-isomer, in particular, is of significant interest due to its role as a key intermediate in the synthesis of the antimalarial drug Atovaquone.[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 49708-81-8 | [1] |

| Molecular Formula | C₁₃H₁₅ClO₂ | [1] |

| Molecular Weight | 238.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 252-262 °C | [1] |

| Boiling Point | 387.1 °C at 760 mmHg | [2] |

| Density | ~1.225 g/cm³ at 25 °C | [1] |

| Solubility | Poorly soluble in water, slightly soluble in alcohols, chloroform, and methanol. | [1] |

| pKa (Predicted) | ~4.2 | [1] |

| logP (Predicted) | ~3.1 | [1] |

Insight into Acidity and Lipophilicity: The predicted pKa of approximately 4.2 is characteristic of a carboxylic acid, indicating it will be predominantly in its ionized (carboxylate) form at physiological pH.[1] This has significant implications for its solubility in aqueous media and its ability to interact with biological targets. The predicted logP value of 3.1 suggests a moderate level of lipophilicity, which is a critical parameter for membrane permeability and distribution within biological systems.[1] These predictions are often derived from computational methods such as Density Functional Theory (DFT) calculations, which model the electronic structure of the molecule.[1]

Synthesis and Purification

The synthesis of this compound is a critical process, with the stereochemistry of the final product being of utmost importance, particularly for its use in pharmaceutical manufacturing. The trans-isomer is often the desired product.

Synthetic Routes

Two primary synthetic strategies are commonly employed:

-

Friedel-Crafts Alkylation: This classic approach involves the reaction of a cyclohexanecarboxylic acid derivative with 4-chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the aryl-substituted cyclohexane backbone.[1] Subsequent oxidation of an intermediate, for instance, a ketone, yields the desired carboxylic acid.[1]

-

Aldol Condensation Route: An alternative pathway involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[3] This method can offer good control over the stereochemistry of the product.

Detailed Experimental Protocol: Friedel-Crafts Synthesis

The following protocol provides a step-by-step methodology for the synthesis of this compound:

Step 1: Reaction Setup

-

In a suitable reaction vessel, charge with carbon disulfide and aluminum chloride.

-

Stir the mixture for 30 minutes.

-

Cool the mixture to a temperature between -30°C and -35°C.

Step 2: Addition of Reactants

-

Slowly add cyclohexene, maintaining the temperature between -20°C and -30°C.

-

After the addition is complete, continue stirring until the reaction is complete.

Step 3: Arylation

-

Warm the reaction mixture to 5°C and add chlorobenzene, keeping the temperature between 5°C and 10°C.

Step 4: Work-up and Hydrolysis

-

Upon completion of the reaction, add a mixture of hydrochloric acid and ice.

-

Stir for 30 minutes, then allow the layers to separate.

-

Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline.

-

Remove the carbon disulfide by distillation.

-

To the residue, add a 10% sodium hydroxide solution and heat to 70°C for 3 hours to facilitate hydrolysis.

Step 5: Isolation and Purification

-

After hydrolysis, cool the mixture and adjust the pH to 1-2 with a 10% hydrochloric acid solution.

-

Cool the solution to room temperature to allow for the crystallization of the this compound product.

-

Collect the solid by filtration and dry.

Purification by Recrystallization

To achieve high purity, particularly to control the isomeric content, recrystallization is a crucial step. The crude product obtained from the synthesis is dissolved in a suitable hot solvent, and then allowed to cool slowly. The desired isomer will crystallize out, leaving impurities and other isomers in the solution. The choice of solvent is critical and is often determined empirically.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid to ensure the analyte is in its protonated form.

Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for structural elucidation. While detailed peak assignments require experimental data and analysis, general expectations for the ¹H NMR spectrum include signals in the aromatic region for the chlorophenyl protons and a series of multiplets in the aliphatic region for the cyclohexane ring protons. The ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), and the aliphatic carbons of the cyclohexane ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 238.71 g/mol .[1]

Crystallographic Analysis

Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound. These studies have revealed that the compound crystallizes in the monoclinic space group P2₁/n.

Biological Significance and Applications

The primary and most well-documented application of this compound is its role as a crucial synthetic intermediate.

Precursor to Atovaquone

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a key building block in the industrial synthesis of Atovaquone, a hydroxynaphthoquinone drug used for the prevention and treatment of Pneumocystis jirovecii pneumonia and malaria.[1][3] The specific stereochemistry of the trans-isomer is essential for the biological activity of the final drug molecule.

Antibacterial Activity of Derivatives

While the direct biological activity of this compound is not extensively reported, its derivatives have been investigated for their therapeutic potential. Notably, hydrazone derivatives of this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that the core structure of this compound can serve as a scaffold for the development of new antimicrobial agents.

Mechanism of Action Context

The mechanism of action of Atovaquone, the downstream product of this intermediate, involves the inhibition of the mitochondrial electron transport chain. While it is plausible that this compound itself could interact with biological systems, there is limited direct evidence in the public domain to support a specific mechanism of action for the parent compound. One source suggests a potential mechanism involving its action as a nucleophilic reagent that can react with amines, which could be effective against certain bacteria.[4]

Visualizing the Workflow and Potential Interactions

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Figure 1: Experimental workflow for the synthesis and characterization.

Figure 2: Biological significance and application context.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a valuable tool for chemists. While its primary role is as a precursor to the life-saving drug Atovaquone, ongoing research into its derivatives highlights its potential as a scaffold for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support and inform researchers in their endeavors with this important chemical entity.

References

- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3627-3631.

- Exploring trans-4-(4-Chlorophenyl)

- Hangzhou ICH Biofarm Co., Ltd. This compound. [Link]

Sources

4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS number 49708-81-8

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 49708-81-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 49708-81-8), a pivotal chemical intermediate in pharmaceutical synthesis and a versatile building block in materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed synthetic methodologies with mechanistic rationale, robust analytical characterization techniques, and critical applications. Emphasis is placed on its role as a key precursor in the synthesis of the antiprotozoal drug Atovaquone and as a scaffold for novel therapeutic agents. The guide also incorporates essential safety, handling, and disposal protocols to ensure safe laboratory practice. By synthesizing technical data with practical insights, this whitepaper serves as an authoritative resource for professionals engaged in the research and application of this compound.

Introduction & Physicochemical Profile

This compound is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-chlorophenyl group.[1] Its structural features, particularly the stereochemistry of the substituents on the cyclohexane ring, are crucial for its reactivity and biological interactions.[1] The compound exists as cis and trans isomers; the trans isomer is often the one of greater interest in pharmaceutical applications, including as an intermediate and a known impurity in the synthesis of Atovaquone.[2][3][4] High-purity grades for pharmaceutical use may specify a cis-isomer content of ≤1.5%.[5]

The presence of the carboxylic acid functional group provides a reactive handle for various chemical transformations, such as esterification, amidation, and conversion to the corresponding acid chloride.[1][6][7] The 4-chlorophenyl moiety influences the molecule's lipophilicity and electronic properties, which can be critical for its interaction with biological targets.[1]

Key Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic transformations, purification protocols, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 49708-81-8 | [2] |

| Molecular Formula | C₁₃H₁₅ClO₂ | [2][8] |

| Molecular Weight | 238.71 g/mol | [2][8] |

| Appearance | White to off-white or yellow crystalline powder/solid | [5][8][9] |

| Melting Point | 252–262 °C (range); approx. 235-255 °C | [2][5][8] |

| Density | ~1.225 g/cm³ at 25 °C | [5][8] |

| Boiling Point | 387.1 °C at 760 mmHg | [2] |

| Flash Point | 187.9 °C | [10] |

| Solubility | Low solubility in water; slightly soluble in alcohols; poorly soluble in methanol and acetone. | [5] |

| Storage | Store in a tightly sealed container in a dry, cool, well-ventilated place at room temperature. | [8][9][10] |

Synthesis & Mechanistic Insights

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired isomeric purity, scalability, and economic viability. Below are two commonly cited synthetic strategies.

Route 1: Friedel-Crafts Alkylation Pathway

This classic approach leverages the Friedel-Crafts reaction to form the crucial aryl-cyclohexane bond. It is a robust method but requires careful control to manage potential byproducts.

Mechanism & Rationale: The synthesis begins by reacting a cyclohexanecarboxylic acid derivative with 4-chlorobenzene (or a related precursor like 4-chlorobenzyl chloride) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[8] The Lewis acid activates the alkylating agent, facilitating electrophilic aromatic substitution onto the chlorobenzene ring. Subsequent oxidation of an intermediate, potentially a ketone, using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, generates the final carboxylic acid moiety.[5][8]

Causality Behind Experimental Choices:

-

Lewis Acid (AlCl₃): Essential for generating the electrophile. Its concentration must be optimized to ensure efficient reaction without promoting polyalkylation or other side reactions.

-

Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a low temperature (e.g., 0–5 °C) during the initial stages can suppress the formation of di-alkylated isomers.[5] The reaction may then be heated (e.g., 80–100 °C) to drive it to completion.[8]

-

Oxidizing Agent (KMnO₄): A powerful and cost-effective oxidant. The reaction is typically performed in an acidic or neutral medium. A significant challenge is the generation of manganese dioxide (MnO₂) waste, which requires proper disposal protocols.[5]

Caption: Friedel-Crafts synthesis workflow.

Route 2: Aldol Condensation Pathway

This alternative route offers potentially better stereochemical control, which is a significant advantage for pharmaceutical applications.[5]

Mechanism & Rationale: This pathway typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone via an aldol condensation, followed by hydrogenation and carboxylation steps.[2] The initial condensation forms an α,β-unsaturated ketone. Subsequent catalytic hydrogenation reduces the double bond and the ketone, which is then followed by a carboxylation step to install the acid functionality. This route can provide better control over the trans isomer formation.[5]

Experimental Protocol: Conversion to Acid Chloride

The carboxylic acid is a versatile handle. The following protocol details its conversion to the highly reactive acid chloride, a common step for further derivatization.

Objective: To synthesize trans-4-(4-p-chlorophenyl)cyclohexane carboxylic acid chloride.

Materials:

-

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (160 g, 0.67 mol)

-

Thionyl chloride (SOCl₂) (100 mL)

-

Carbon tetrachloride (CCl₄) (500 mL) (Note: CCl₄ is highly toxic and its use is restricted. Safer alternatives like dichloromethane or toluene should be considered where appropriate).

Procedure:

-

Combine trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, thionyl chloride, and carbon tetrachloride in a suitable reaction flask equipped with a reflux condenser and a stirring mechanism.[7]

-

Heat the mixture to reflux and maintain stirring for 24 hours. The reaction progress can be monitored by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[7]

-

The resulting crude residue is the acid chloride. Purify the product by distillation under reduced pressure (boiling point: 144 °C at 0.3 mmHg) to yield the final product as a yellow liquid.[7]

Self-Validation: The purity of the final acid chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch from the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, ~1780-1815 cm⁻¹) and by reacting a small sample with an alcohol (e.g., methanol) and confirming the formation of the corresponding ester by ¹H NMR or GC-MS.

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the structure, identity, and purity of this compound, especially for its use in drug synthesis.

Spectroscopic Techniques

| Technique | Expected Observations & Interpretation | Source(s) |

| ¹H NMR | Peaks corresponding to the cyclohexyl protons (CH₂) are expected in the δ 1.48–2.25 ppm range. The aromatic protons on the chlorophenyl ring typically appear as doublets in the δ 7.18–7.27 ppm range. The acidic proton of the carboxyl group is a broad singlet at higher delta values (>10 ppm), which may not always be observed depending on the solvent. | [8] |

| IR Spectroscopy | A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is observed around 1700 cm⁻¹. A very broad absorption corresponding to the hydroxyl (O-H) stretch of the carboxylic acid dimer is seen in the 2500–3300 cm⁻¹ region. | [8] |

| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 238, with a characteristic [M+2]+ isotope peak at m/z 240 with approximately one-third the intensity, confirming the presence of a single chlorine atom. | [11][12] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and quantifying impurities, including the undesired cis-isomer.[5][8]

Exemplary HPLC Protocol:

-

Column: A reverse-phase column, such as a C18 or Newcrom R1.[8][13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is protonated.[13]

-

Detection: UV detection at a wavelength where the chlorophenyl group absorbs, typically around 220-254 nm.

-

Purity Standard: For pharmaceutical-grade material, HPLC purity is typically expected to be ≥98.0% or higher.[5]

Core Applications in Pharmaceutical & Materials Science

The unique structure of this compound makes it a valuable intermediate in several high-value applications.

Keystone Intermediate for Atovaquone

The most prominent application of this compound is as a key intermediate or a registered impurity in the synthesis of Atovaquone.[2][3][8][14] Atovaquone is a hydroxynaphthoquinone drug with potent activity against Pneumocystis jirovecii pneumonia and is also used in combination for the treatment and prevention of malaria.[5] The cyclohexane moiety of the title compound forms a critical part of the final Atovaquone structure.

Sources

- 1. CAS 49708-81-8: trans-4-(4-Chlorophenyl)cyclohexanecarboxy… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 49708-81-8 [chemicalbook.com]

- 4. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C13H15ClO2) [pubchemlite.lcsb.uni.lu]

- 13. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

molecular structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Molecular Structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of the molecular architecture of key intermediates is paramount. This guide provides a comprehensive technical exploration of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a molecule of significant interest due to its role as a critical precursor in the synthesis of prominent active pharmaceutical ingredients (APIs), most notably Atovaquone.[1][2][3] We will delve into the nuanced details of its structure, stereochemistry, synthesis, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural descriptions to elucidate the causal relationships that underpin the experimental choices, thereby empowering the reader with a robust and applicable understanding of this compound.

Molecular Identity and Physicochemical Properties

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with the chemical formula C₁₃H₁₅ClO₂.[1][2] The molecule consists of a cyclohexane ring equatorially substituted with a 4-chlorophenyl group and a carboxylic acid group in a trans configuration. This specific stereoisomer is of primary industrial importance.[4]

Core Structural Features

The defining characteristic of this molecule is the trans arrangement of the bulky 4-chlorophenyl and carboxylic acid groups on the cyclohexane ring. This configuration, where both substituents are in equatorial positions, is the thermodynamically more stable conformation, minimizing steric hindrance. The presence of the chlorine atom on the phenyl ring and the acidic proton of the carboxyl group are key to its reactivity and its utility as a synthetic building block.[5]

Physicochemical Data Summary

A compilation of the key physicochemical properties of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is presented in Table 1 for ease of reference. These properties are critical for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source(s) |

| IUPAC Name | trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | [3][5] |

| CAS Number | 49708-81-8 | [1][3] |

| Molecular Formula | C₁₃H₁₅ClO₂ | [1][2] |

| Molecular Weight | 238.71 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 250–255 °C | [1] |

| Boiling Point | 387.1 °C at 760 mmHg | [1] |

| Density | Approximately 1.2 g/cm³ | [1] |

| Solubility | Low solubility in water; slightly soluble in alcohols. | [4] |

Synthesis and Stereochemical Considerations

The synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a multi-step process where stereochemical control is a critical determinant of the final product's utility, particularly in pharmaceutical applications where isomeric purity is mandated.

Primary Synthetic Pathway: Aldol Condensation and Reduction

A common and industrially scalable synthesis route involves the reaction of 4-chlorobenzaldehyde with cyclohexanone.[1] This process is followed by hydrogenation and carboxylation to yield the desired product. The rationale behind this pathway lies in the ready availability of the starting materials and the relatively straightforward reaction conditions.

A generalized workflow for this synthesis is depicted in the following diagram:

Figure 1: Generalized workflow for the synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Alternative Synthetic Route: Friedel-Crafts Reaction

An alternative synthetic approach involves a Friedel-Crafts reaction between cyclohexene and trichloroacetyl chloride, followed by reaction with chlorobenzene.[6] The resulting intermediate is then hydrolyzed and acidified to yield the final product. This method offers a different strategic approach to the formation of the carbon-carbon bonds.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, designed to ensure high yield and purity.

Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate

-

To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (10.08 g, 0.04 mol) in methanol (80 mL) and water (20 mL) in a 250 mL three-necked flask, add lithium hydroxide (3.60 g, 0.15 mol).

-

Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH of the reaction solution to 1 with 1 N hydrochloric acid.

-

Continue stirring for 30 minutes to ensure complete precipitation of the crude product.

-

Collect the precipitated solid by filtration and wash the filter cake with water until the pH is neutral (pH ~7).

-

The crude product can be further purified by recrystallization from ethanol to yield the pure methyl ester.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude methyl ester in a suitable solvent such as a mixture of methanol and water.

-

Add a stoichiometric excess of a strong base, like sodium hydroxide, and heat the mixture to reflux.

-

Monitor the disappearance of the ester by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

The rationale for this two-step process is the facile purification of the intermediate ester, which can lead to a higher purity final product. The choice of lithium hydroxide in the first step is due to its good solubility in aqueous methanol.

Spectroscopic and Crystallographic Analysis

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data

While specific NMR and IR spectra are not provided in the search results, typical spectroscopic features can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, the methine protons on the cyclohexane ring, and the acidic proton of the carboxyl group.

-

¹³C NMR: The carbon NMR would display distinct resonances for the carboxyl carbon, the aromatic carbons (with the carbon attached to chlorine being downfield), and the aliphatic carbons of the cyclohexane ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and absorptions corresponding to the C-Cl bond and the aromatic C-H bonds.[7]

Crystallographic Data

The crystal structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid has been determined, providing definitive proof of its molecular geometry. The crystallographic data is summarized in Table 2.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/n | [8] |

| a | 14.4696(7) Å | [8] |

| b | 9.5385(4) Å | [8] |

| c | 18.7042(11) Å | [8] |

| β | 112.619(2)° | [8] |

| Volume | 2383.0(2) ų | [8] |

| Z | 8 | [8] |

The crystal structure confirms the trans configuration of the substituents on the cyclohexane ring, which adopts a chair conformation.

Applications in Drug Discovery and Development

The primary and most well-documented application of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is as a key intermediate in the synthesis of Atovaquone.[1][2][3] Atovaquone is an antimicrobial medication used for the prevention and treatment of pneumocystis pneumonia and malaria.[2][4] The stereochemistry of the starting material is crucial for the successful synthesis of the biologically active isomer of Atovaquone.[4]

Role as a Versatile Building Block

Beyond its use in Atovaquone synthesis, this compound serves as a versatile building block in organic synthesis.[4] The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, opening up avenues for the synthesis of a diverse range of derivatives.[5][9]

Emerging Antimicrobial Potential

Recent research has explored the antimicrobial properties of derivatives of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.[1] Specifically, hydrazide-hydrazone derivatives have shown potent antimicrobial activity, suggesting that the core structure could be a valuable scaffold for the development of new antibacterial agents.[4][10]

The following diagram illustrates the logical relationship of its applications:

Figure 2: Key application areas of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Conclusion

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a molecule of significant academic and industrial interest. Its well-defined stereochemistry and versatile reactivity make it an indispensable component in the synthesis of important pharmaceuticals. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is crucial for its effective utilization in research and development. Future investigations into its derivatives may unlock new therapeutic potentials, further solidifying the importance of this foundational chemical entity.

References

- Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.

- PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.

- PrepChem.com. (n.d.). Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide.

- Benchchem. (n.d.). This compound|97%|RUO.

- Benchchem. (n.d.). This compound|CAS 49708-81-8.

- De Gruyter. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.

- Cymit Química S.L. (n.d.). trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.

- LGC Standards. (n.d.). trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.

- BLD Pharm. (n.d.). 49708-81-8|trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

- Sigma-Aldrich. (n.d.). trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8.

- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.

- MDPI. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- Cenmed Enterprises. (n.d.). trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid (C007B-282708).

- PharmaCompass.com. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- NIST WebBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 49708-81-8: trans-4-(4-Chlorophenyl)cyclohexanecarboxy… [cymitquimica.com]

- 6. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 7. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

A-Z Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Synthesis, Applications, and Protocols for Advanced Drug Discovery

Abstract

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal building block in modern organic synthesis, prized for its unique structural features that offer a compelling blend of rigidity and tunable functionality. This guide provides an in-depth technical overview of its synthesis, core physicochemical properties, and diverse applications, particularly in medicinal chemistry. We delve into the causality behind its utility as a synthetic intermediate, most notably in the preparation of the antiprotozoal drug Atovaquone. Detailed, field-tested protocols for its synthesis and subsequent derivatization are presented, aiming to equip researchers, chemists, and drug development professionals with the practical knowledge to leverage this versatile scaffold in their research and development endeavors.

Introduction: The Strategic Value of the 4-Arylcyclohexanecarboxylic Acid Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to diverse chemical space is perpetual. The cyclohexane ring, a fundamental motif in organic chemistry, serves as an attractive, non-planar scaffold for drug design.[1] When substituted with an aryl group and a carboxylic acid, as in this compound, the resulting molecule presents a valuable trifecta of properties:

-

Conformational Rigidity: The cyclohexane chair conformation provides a three-dimensional structure that can orient substituents in well-defined spatial arrangements (axial and equatorial), which is crucial for precise interactions with biological targets.

-

Lipophilic Character: The chlorophenyl and cyclohexane moieties contribute to the molecule's lipophilicity, a key parameter influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

-

Synthetic Versatility: The carboxylic acid group is a highly versatile functional handle, readily converted into esters, amides, acid chlorides, and other functional groups, enabling the construction of complex molecular architectures.[2][3]

This guide focuses on this compound (CAS 49708-81-8), a compound that has proven its merit as a critical intermediate in the synthesis of pharmaceuticals and as a scaffold for developing new chemical entities with potential therapeutic applications, including antibacterial agents.[4][5][6]

Core Physicochemical and Structural Properties

A thorough understanding of a building block's properties is fundamental to its effective application. This compound is a white to off-white crystalline solid.[4][7] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 49708-81-8 | [4][8] |

| Molecular Formula | C₁₃H₁₅ClO₂ | [4][7][8] |

| Molecular Weight | 238.71 g/mol | [4][7][8] |

| Melting Point | 252–262 °C | [4][7] |

| Boiling Point | 387.1 °C at 760 mmHg | [8] |

| Density | ~1.225 g/cm³ at 25 °C | [4][7] |

| Solubility | Low solubility in water; slightly soluble in alcohols.[7] | |

| Appearance | White crystalline solid | [4] |

The molecule exists as cis and trans isomers, with the trans isomer generally being the thermodynamically more stable and often desired form in pharmaceutical synthesis.[8] The cyclohexane ring adopts a chair conformation.[9]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and scalable approach involves a Friedel-Crafts-type reaction followed by hydrolysis.[7][10] The choice of this method is driven by the availability of starting materials and its amenability to industrial scale-up.

Synthetic Workflow Overview

The synthesis can be visualized as a multi-step process, often starting from readily available commodity chemicals. An illustrative pathway begins with the reaction of cyclohexene with trichloroacetyl chloride in a Friedel-Crafts reaction, followed by reaction with chlorobenzene and subsequent hydrolysis.[10] Another method involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[8]

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Route

This protocol is a representative example based on established chemical principles.[10]

Objective: To synthesize this compound.

Materials:

-

Cyclohexene

-

Trichloroacetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Chlorobenzene

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM) or other suitable solvent

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, charge anhydrous aluminum chloride and a suitable solvent like dichloromethane. Cool the mixture to 0-5 °C in an ice bath.

-

Friedel-Crafts Acylation: Slowly add a solution of cyclohexene and trichloroacetyl chloride in the solvent to the cooled AlCl₃ suspension. The choice of trichloroacetyl chloride over simpler acyl chlorides can be strategic to control reactivity.[10] Maintain the temperature below 10 °C during the addition.

-

Aryl Coupling: After the initial acylation, slowly add chlorobenzene to the reaction mixture. Allow the reaction to stir at a controlled temperature until completion, which should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers and remove the solvent under reduced pressure. The resulting crude intermediate is then subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with concentrated HCl until the pH is strongly acidic. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[7]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Melting Point analysis, NMR spectroscopy (¹H and ¹³C), and HPLC. The melting point should be sharp and within the expected range of 252–262 °C.[4][7]

Applications as a Building Block in Synthesis

The true value of this compound lies in its application as a versatile intermediate for creating more complex and often biologically active molecules.

Key Intermediate in Atovaquone Synthesis

The most prominent application of this building block is as a key precursor in the industrial synthesis of Atovaquone.[4][7][8] Atovaquone is an antipneumocystic and antimalarial agent that functions by inhibiting the mitochondrial electron transport chain.[7]

The synthesis involves converting the carboxylic acid to a more reactive species, such as an acid chloride or an aldehyde, which then participates in a crucial C-C bond-forming reaction.

Caption: Key transformations in the synthesis of Atovaquone from the title building block.

Protocol: Conversion to Acid Chloride

The conversion to an acid chloride is a fundamental step to activate the carboxylic acid for subsequent reactions like amide couplings or Friedel-Crafts acylations.[11][12]

Objective: To synthesize trans-4-(4-chlorophenyl)cyclohexane carboxylic acid chloride.

Materials:

-

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure (using Thionyl Chloride): [11]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the carboxylic acid in an excess of thionyl chloride and a solvent like carbon tetrachloride.

-

Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., overnight). The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude acid chloride can often be used directly in the next step. If necessary, it can be purified by vacuum distillation.[11]

Causality: Thionyl chloride is a cost-effective and efficient reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then collapses to the acid chloride, releasing gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.

Scaffold for Novel Antibacterial Agents

Research has demonstrated that derivatizing the carboxylic acid moiety can lead to compounds with significant biological activity.[4] Specifically, the synthesis of hydrazide-hydrazone derivatives has yielded compounds with notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[5][6]

A study found that derivatives incorporating nitrogen-containing heterocycles like pyridine and quinoline exhibited excellent antibacterial activity.[4][5][6] This highlights the utility of the 4-(4-chlorophenyl)cyclohexane core as a rigid scaffold to position pharmacophoric groups for optimal interaction with bacterial targets. The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[4]

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed building blocks in organic synthesis. Its rigid, three-dimensional structure combined with a versatile chemical handle makes it an invaluable tool for medicinal chemists. While its role in the synthesis of Atovaquone is well-established, ongoing research continues to uncover new potential, particularly in the development of novel antibacterial agents.[8] The strategic derivatization of its carboxylic acid function provides a reliable pathway to libraries of new chemical entities, ensuring that this scaffold will remain relevant in the ongoing pursuit of new therapeutics.

References

- Fengchen Group. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development.

- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate.

- Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27, 2267-2272.

- Google Patents. (2011). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- Google Patents. (2012). WO2012080243A2 - Novel process.

- National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. PubChem Compound Database.

- PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.

- Paprocka, R., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

- PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry.

- ResearchGate. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Request PDF.

- PharmaCompass.com. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- PubMed. (1993). Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity.

- ResearchGate. (n.d.). New and Unusual Scaffolds in Medicinal Chemistry.

- Du, C.-J., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. De Gruyter.

- PubMed Central. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.

- National Institutes of Health. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

The Evolving Therapeutic Landscape of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives: A Technical Guide

Abstract

The 4-(4-chlorophenyl)cyclohexanecarboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the potent antiprotozoal agent, Atovaquone.[1] However, the therapeutic potential of derivatives based on this core extends far beyond this singular application. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the synthetic pathways for derivatization, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for the evaluation of their biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Introduction: Beyond a Synthetic Intermediate

For many years, this compound was primarily viewed through the lens of its role in the production of Atovaquone, a drug used in the treatment of Pneumocystis jirovecii pneumonia.[1] Atovaquone's mechanism of action, the inhibition of the mitochondrial electron transport chain, offers a tantalizing glimpse into the potential bioactivities of its precursors and their derivatives.[2] Recent research has begun to unlock this potential, revealing that modifications to the carboxylic acid moiety and the aromatic ring can yield compounds with significant biological activities in their own right. This guide will illuminate these advancements, providing a comprehensive overview of the current state of research and a roadmap for future investigations.

Synthetic Strategies for Derivatization

The chemical versatility of the this compound core allows for a wide range of synthetic modifications. The primary routes of synthesis for the parent compound often involve a Friedel-Crafts reaction between a cyclohexene derivative and trichloroacetyl chloride, followed by reaction with chlorobenzene and subsequent hydrolysis.[3][4]

The carboxylic acid group serves as a prime handle for derivatization, readily undergoing reactions such as esterification, amidation, and the formation of hydrazides.[5] These reactions are crucial for creating diverse libraries of compounds for biological screening.

Synthesis of Hydrazide-Hydrazone Derivatives

One of the most explored classes of derivatives with pronounced biological activity are the hydrazide-hydrazones. The synthesis is a straightforward two-step process:

-

Fischer Esterification: The parent carboxylic acid is converted to its corresponding methyl ester via Fischer esterification, typically using methanol in the presence of a catalytic amount of sulfuric acid.[6]

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in an alcoholic solvent to yield the carbohydrazide.[6]

-

Condensation: The carbohydrazide is subsequently condensed with various aromatic or heteroaromatic aldehydes to produce a diverse range of hydrazone derivatives.[7]

Caption: Synthetic pathway for hydrazide-hydrazone derivatives.

Antimicrobial Activity: A Promising Frontier

A significant body of research has highlighted the antimicrobial, particularly antibacterial, properties of this compound derivatives.[2][8]

Antibacterial Efficacy of Hydrazide-Hydrazone Derivatives

Studies have shown that hydrazide-hydrazone derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.[8][9] The nature of the substituent on the aromatic ring introduced during the condensation step plays a crucial role in determining the antibacterial potency. For instance, derivatives incorporating nitrogen-containing heterocycles such as pyridine and quinoline have demonstrated excellent antibacterial activity.[7]

| Derivative Type | Target Organisms | MIC Range (µg/mL) | Reference |

| Hydrazide-hydrazones | S. aureus, E. coli | 32-64 | [8][9] |

| Nitrogen Heterocycle Derivatives | Gram-positive & Gram-negative bacteria | Not specified (Excellent activity) | [7] |

| Other Heterocycle Derivatives | Gram-positive & Gram-negative bacteria | Not specified (Moderate activity) | [7] |

Proposed Mechanism of Antimicrobial Action

The precise mechanism of antibacterial action for these derivatives is not yet fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of bacterial cell wall synthesis.[10] Another plausible mechanism, drawing parallels with Atovaquone, is the inhibition of the bacterial mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[2][8][10]

Caption: Proposed antimicrobial mechanisms of action.

Anti-inflammatory Potential: An Area of Active Investigation

While direct studies on the anti-inflammatory activity of this compound derivatives are emerging, the broader class of cyclohexane-containing compounds has shown promise in this area.[9] Inflammation is a complex biological response involving a cascade of signaling pathways, and targeting key nodes in these pathways is a common strategy for anti-inflammatory drug development.

Key Inflammatory Signaling Pathways

Several key signaling pathways are implicated in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Key inflammatory signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

A robust in vitro workflow is essential for evaluating the anti-inflammatory potential of novel derivatives. This typically involves cell-based assays to measure the inhibition of pro-inflammatory markers.

Caption: Experimental workflow for anti-inflammatory screening.

Anticancer Activity: A New Therapeutic Avenue

The exploration of this compound derivatives as anticancer agents is a relatively new but promising field. The structural similarity to other known anticancer agents and the potential to interfere with fundamental cellular processes, such as mitochondrial function, provide a strong rationale for investigating their anticancer properties.

Relevant Signaling Pathways in Cancer

Many of the same signaling pathways involved in inflammation are also dysregulated in cancer, including the PI3K-Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.

Caption: Experimental workflow for anticancer drug discovery.

Detailed Experimental Protocols

Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While its role as a precursor to Atovaquone is well-established, the exploration of its derivatives has revealed a spectrum of promising biological activities. The demonstrated antibacterial efficacy of hydrazone derivatives warrants further investigation and optimization to address the growing challenge of antimicrobial resistance. The preliminary indications of anti-inflammatory and anticancer potential are particularly exciting and open up new avenues for drug development.

Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies. A deeper understanding of their structure-activity relationships (SAR) will be crucial for designing more potent and selective compounds. Furthermore, comprehensive mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these derivatives. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

- Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)

- Benchchem. (n.d.). This compound | CAS 49708-81-8.

- Benchchem. (n.d.). This compound | 97% | RUO.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

- Eppakayala, L. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.

- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- Benchchem. (n.d.). This compound | CAS 49708-81-8.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- PubMed Central (PMC). (n.d.).

- Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)

- Benchchem. (n.d.). This compound | 97% | RUO.

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid in the Convergent Synthesis of Atovaquone: A Technical Guide

Abstract

Atovaquone, a hydroxynaphthoquinone antiparasitic agent, is a critical therapeutic for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1][2] Its synthesis is a topic of significant interest in process chemistry, where efficiency, stereochemical control, and yield are paramount. Central to its molecular architecture is the trans-4-(4-chlorophenyl)cyclohexyl moiety, which is introduced into the final structure via its carboxylic acid precursor, 4-(4-chlorophenyl)cyclohexanecarboxylic acid . This technical guide provides an in-depth analysis of the indispensable role of this building block, contrasting early-stage, low-yield radical coupling methods with modern, efficient, and scalable convergent synthesis strategies. We will explore the mechanistic rationale, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction to Atovaquone

Atovaquone, chemically known as trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, exerts its therapeutic effect by selectively inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in susceptible parasites.[3][4] This disruption halts ATP production and pyrimidine biosynthesis, leading to the parasite's death.[3] Given its importance in treating opportunistic infections in immunocompromised patients and its use in combination therapy (Malarone®) for malaria, the development of a robust and sustainable manufacturing process is of high clinical and commercial importance.[1][5] The molecular structure, particularly the bulky, lipophilic cyclohexyl group, is critical for its mechanism of action.

The Synthetic Landscape: An Overview

The synthesis of Atovaquone has evolved significantly since its inception. Initial commercial routes were plagued by severe limitations, including the use of expensive and hazardous reagents, and most notably, very low overall yields.[2][5] These early methods typically involved a direct coupling of the key cyclohexyl precursor with a naphthoquinone moiety. A progressive review of the synthetic arts reveals numerous patented routes, all aiming to improve upon this fundamental challenge.[1][6] The focus of modern process chemistry has been to develop strategies that avoid inefficient reactions and offer higher yields, better purity, and greater sustainability.[5]

The Core Building Block: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

The compound this compound is the foundational building block that provides the entire C6-cyclohexyl ring and the pendant C6-chlorophenyl group of Atovaquone.

Structural and Stereochemical Significance

The biological activity of Atovaquone is specific to the trans-isomer. Therefore, the stereochemistry of the 1,4-disubstituted cyclohexane ring must be rigorously controlled. The use of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is a direct approach to install this required stereochemistry.[7][8] The carboxylic acid functional group serves as the chemical handle for covalently linking this critical fragment to the naphthoquinone core.

Physicochemical Properties and Sourcing

This key intermediate is a stable, white to off-white crystalline powder. Its synthesis generally involves the reaction of 4-chlorobenzaldehyde with cyclohexanone via an aldol condensation, followed by hydrogenation and carboxylation steps.[9] For researchers, ensuring high isomeric purity (low cis-isomer content) is a critical quality attribute for the starting material.[7]

Table 1: Physicochemical Properties of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅ClO₂ | [7][9] |

| Molecular Weight | 238.71 g/mol | [7][9] |

| Melting Point | 252 - 262 °C | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Low solubility in water; slightly soluble in alcohols | [7] |

The Critical Coupling Reaction: Two Divergent Pathways

The primary role of this compound is to participate in a C-C bond-forming reaction with a naphthoquinone derivative. The strategy for achieving this has bifurcated into two distinct approaches, representing a classic case of process evolution from a problematic early route to a highly optimized modern one.

Pathway A: The Inefficient Radical-Mediated Coupling

The original manufacturing process involved a direct coupling of this compound (3) with 2-chloro-1,4-naphthoquinone (2).[5] This reaction proceeds via a silver-catalyzed radical decarboxylation, where ammonium persulfate acts as the oxidant.

Causality Behind Experimental Choice: This approach is conceptually straightforward, aiming to form the key C-C bond in a single step from readily available precursors. The use of silver nitrate and a persulfate oxidant is a known method for generating alkyl radicals from carboxylic acids.

Trustworthiness and Limitations: While mechanistically plausible, this reaction is notoriously inefficient. The radical coupling stage results in very low yields, often cited in the range of 3-5%.[2] This poor performance makes the process economically unviable and environmentally burdensome for large-scale production due to low throughput and significant waste generation.[5]

Pathway B: A Modern, High-Yield Convergent Strategy

To overcome the limitations of the radical pathway, an elegant and more sustainable synthesis was developed.[5] In this advanced route, this compound (3) is not the direct coupling partner but serves as the precursor to a more reactive intermediate: 4-(4-chlorophenyl)cyclohexanecarboxaldehyde (9). This aldehyde then undergoes a highly efficient condensation with another key intermediate, 1,4-isochromandione (5), which is synthesized from phthalic anhydride.[5]

Causality Behind Experimental Choice: This strategy redesigns the key bond formation step. Instead of a low-yield radical reaction, it employs a robust and predictable condensation/rearrangement sequence. Converting the carboxylic acid to an aldehyde unlocks a different, more efficient reactivity profile. The Rosenmund reduction—the catalytic hydrogenation of an acid chloride—is a classic and scalable method for this transformation, providing excellent control.[5] This convergent approach, where complex fragments are synthesized separately and then joined, is a hallmark of modern pharmaceutical synthesis.

The overall transformation is as follows:

-

Activation: The carboxylic acid (3) is converted to its acid chloride.

-

Reduction: The acid chloride is reduced to the aldehyde (9) via Rosenmund reduction.

-

Condensation: Aldehyde (9) reacts with 1,4-isochromandione (5).

-

Rearrangement: The resulting lactone intermediate is rearranged with a base (e.g., sodium methoxide) to yield Atovaquone (1).[5]

This pathway consistently delivers higher yields, uses cheaper raw materials, and avoids problematic silver-promoted chemistry.[5]

Diagram 1: Contrasting Synthetic Pathways to Atovaquone

Caption: A high-level comparison of the two primary synthetic routes.

Experimental Protocols & Data

The following protocols are based on methodologies described in the scientific literature and are intended for illustrative purposes in a research context.

Protocol: Rosenmund Route to Aldehyde Intermediate

This protocol outlines the conversion of the carboxylic acid to the key aldehyde intermediate, as demonstrated on a pilot-plant scale.[5]

-

Acid Chloride Formation: A suspension of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (50.0 kg) in ethyl acetate (300 L) with catalytic DMF (82.5 mL) is heated to 55 °C.

-

Oxalyl chloride (19.5 L) is added, and the mixture is stirred at 55 °C until the reaction is complete (solids dissolved).

-

The mixture is distilled to a reduced volume (150 L) and cooled to 20 °C.

-

Rosenmund Reduction: To the acid chloride solution, quinaldine (39.8 L) is added, followed by the Rosenmund catalyst (palladium on barium sulfate).

-

The mixture is hydrogenated under controlled pressure and temperature until the reaction is complete.

-

Work-up: The catalyst is filtered off, and the resulting solution containing the aldehyde is taken forward to the next condensation step.

Data Summary: A Tale of Two Yields

The superiority of the modern convergent strategy is best illustrated by a direct comparison of process yields.

Table 2: Comparison of Atovaquone Synthesis Yields

| Synthetic Pathway | Key Reagents | Reported Overall Yield | Key Disadvantages | Reference |

| Radical Coupling | AgNO₃, (NH₄)₂S₂O₈ | ~3-5% | Very low yield, expensive silver reagent, poor atom economy | [2][5] |

| Convergent Synthesis | Oxalyl Chloride, Pd/C, NaOMe | High & Robust (demonstrated on 200-kg scale) | Multi-step but highly efficient and scalable | [5] |

Diagram 2: Workflow of the Modern Convergent Synthesis

Caption: Key transformations in the modern Atovaquone synthesis.

Conclusion

This compound is not merely an ingredient but the cornerstone of Atovaquone synthesis. Its structural and stereochemical features are non-negotiable for the final drug's efficacy. While it served as a direct but inefficient coupling partner in early synthetic routes, its modern role as a stable precursor to the more reactive aldehyde intermediate is a testament to sophisticated process development. This evolution from a low-yield radical reaction to a high-yield convergent synthesis highlights a critical principle in pharmaceutical manufacturing: the strategic transformation of a key building block can unlock a scalable, sustainable, and economically viable pathway to a life-saving medicine. For any scientist engaged in the synthesis of Atovaquone or related compounds, a thorough understanding of the dual roles of this carboxylic acid is fundamental to success.

References

- Britton, H., Catterick, D., Dwyer, A. N., & Zilliox, A. (2012). Discovery and Development of an Efficient Process to Atovaquone. Organic Process Research & Development, 16(10), 1639-1646. [Link]

- Fengchen Group. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. fengchengroup.com. [Link]

- Agrawal, M. K., et al. (2013). A novel process for synthesis of Atovaquone.

- Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 33-53. [Link]

- Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Periodikos. [Link]

- Kumar, A., Singh, D., & Mathur, P. (2009). A new process for preparation of atovaquone and novel intermediates thereof.

- Gedam, T., Chachda, N., & Meshram, G. (2024). Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-129. [Link]

- Patsnap. (2024). What is the mechanism of Atovaquone?

- Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures.

- A Systematic Study towards the Synthesis, Isolation, and Recrystallization of Atovaquone, an Antimalarial Drug: A Sustainable Synthetic P

- Fry, M., & Pudney, M. (1992). Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80). Biochemical Pharmacology, 43(7), 1545-1553. [Link]

Sources

- 1. medjpps.com [medjpps.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 4. Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [app.periodikos.com.br]

- 7. benchchem.com [benchchem.com]

- 8. WO2009007991A2 - A new process for preparation of atovaquone and novel intermediates thereof - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

The Antimicrobial Potential of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Hydrazones: A Technical Guide for Drug Discovery Professionals

Abstract